![molecular formula C16H15N5O3 B4327108 N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide](/img/structure/B4327108.png)
N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide
描述
N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide, commonly known as ACY-1215, is a small molecule inhibitor of the enzyme histone deacetylase 6 (HDAC6). It has shown promising results in pre-clinical studies as a potential treatment for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
作用机制
N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide is an enzyme that plays a role in the regulation of gene expression by removing acetyl groups from histone proteins. ACY-1215 selectively inhibits N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide, leading to increased acetylation of histones and other proteins. This, in turn, leads to changes in gene expression and cellular processes, including cell cycle progression, apoptosis, and autophagy.
Biochemical and Physiological Effects:
Inhibition of N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide by ACY-1215 has been shown to have several biochemical and physiological effects. These include the induction of cell cycle arrest and apoptosis in cancer cells, the reduction of protein aggregation and neuroinflammation in neurodegenerative disorders, and the modulation of immune responses in inflammatory conditions.
实验室实验的优点和局限性
One of the main advantages of ACY-1215 is its specificity for N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide, which reduces the risk of off-target effects. In addition, ACY-1215 has shown good oral bioavailability and pharmacokinetic properties in pre-clinical studies. However, one limitation of ACY-1215 is its relatively low potency compared to other HDAC inhibitors. This may limit its efficacy in some disease models.
未来方向
There are several potential future directions for research on ACY-1215. These include:
1. Clinical trials to evaluate the safety and efficacy of ACY-1215 in humans with various diseases.
2. Development of more potent and selective N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide inhibitors based on the structure of ACY-1215.
3. Investigation of the role of N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide in other diseases and cellular processes.
4. Combination therapy studies to evaluate the efficacy of ACY-1215 in combination with other anticancer drugs or neuroprotective agents.
5. Development of biomarkers to predict response to ACY-1215 and monitor treatment efficacy.
Conclusion:
In conclusion, ACY-1215 is a promising small molecule inhibitor of N-[2-(aminocarbonyl)phenyl]-1-ethyl-4-isoxazol-5-yl-1H-pyrazole-5-carboxamide with potential applications in the treatment of cancer, neurodegenerative disorders, and inflammatory conditions. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
科学研究应用
ACY-1215 has been extensively studied in pre-clinical models of various diseases, including multiple myeloma, lymphoma, and Alzheimer's disease. It has been shown to inhibit the growth of cancer cells and enhance the efficacy of other anticancer drugs. In addition, ACY-1215 has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease.
属性
IUPAC Name |
N-(2-carbamoylphenyl)-2-ethyl-4-(1,2-oxazol-5-yl)pyrazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-2-21-14(11(9-18-21)13-7-8-19-24-13)16(23)20-12-6-4-3-5-10(12)15(17)22/h3-9H,2H2,1H3,(H2,17,22)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSLYHAOPORNLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC=NO2)C(=O)NC3=CC=CC=C3C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-1-ethyl-4-(1,2-oxazol-5-yl)-1H-pyrazole-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。